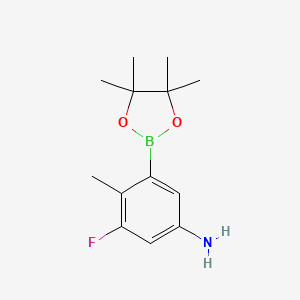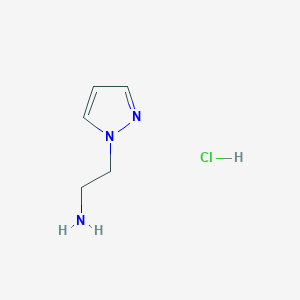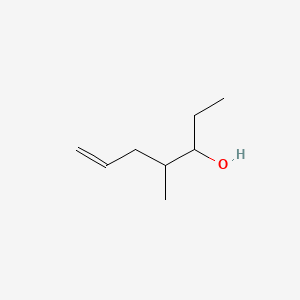
p-(3-Butyl-3-methyl-1-triazeno)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-(3-Butyl-3-methyl-1-triazeno)benzamide: is an organic compound with the molecular formula C12H16N4 and a molecular weight of 216.2822 g/mol . This compound is part of the triazene family, which is known for its applications in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of p-(3-Butyl-3-methyl-1-triazeno)benzamide typically involves the reaction of 3-butyl-3-methyl-1-triazeno with benzamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: p-(3-Butyl-3-methyl-1-triazeno)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids , while reduction may produce amines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, p-(3-Butyl-3-methyl-1-triazeno)benzamide is used as a precursor for the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and kinetics .
Biology: In biological research, this compound is used to study the effects of triazenes on cellular processes. It is also investigated for its potential as a biochemical probe .
Medicine: In medicine, this compound is explored for its antineoplastic properties. It has shown promise in preclinical studies for the treatment of certain types of cancer .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new polymers and coatings .
Mecanismo De Acción
The mechanism of action of p-(3-Butyl-3-methyl-1-triazeno)benzamide involves its interaction with cellular targets, leading to the inhibition of specific enzymes and pathways. The compound exerts its effects by forming covalent bonds with nucleophilic centers in proteins and DNA, thereby disrupting their normal function . This mechanism is particularly relevant in its antineoplastic activity, where it induces apoptosis in cancer cells .
Comparación Con Compuestos Similares
- p-(3-Methyl-1-triazeno)benzoic acid potassium salt (MM-COOK)
- 3,3-Dimethyl-1-triazeno)benzoic acid potassium salt (DM-COOK)
Comparison: Compared to similar compounds, p-(3-Butyl-3-methyl-1-triazeno)benzamide exhibits unique properties due to the presence of the butyl and methyl groups. These substituents influence its chemical reactivity and biological activity, making it a valuable compound for specific applications .
Propiedades
Número CAS |
59708-21-3 |
|---|---|
Fórmula molecular |
C12H18N4O |
Peso molecular |
234.30 g/mol |
Nombre IUPAC |
4-[[butyl(methyl)amino]diazenyl]benzamide |
InChI |
InChI=1S/C12H18N4O/c1-3-4-9-16(2)15-14-11-7-5-10(6-8-11)12(13)17/h5-8H,3-4,9H2,1-2H3,(H2,13,17) |
Clave InChI |
DONQPAZURITJSU-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(C)N=NC1=CC=C(C=C1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(Methylamino)-4-pyridinyl]ethanone](/img/structure/B13944424.png)


![tert-Butyl 7-formyl-2,3-dihydro-4H-benzo[b][1,4]oxazine-4-carboxylate](/img/structure/B13944436.png)


![5-[(2-ethoxyphenyl)methyl]-2H-tetrazole](/img/structure/B13944450.png)






